molecular formula C10H17N3O B2431213 [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans CAS No. 1808068-45-2

[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans

Cat. No.: B2431213
CAS No.: 1808068-45-2
M. Wt: 195.266
InChI Key: DLWWPQSCTUCBBK-WCBMZHEXSA-N
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Description

[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans is a complex organic compound featuring a pyrazole ring attached to an oxolane ring, which is further linked to a methanamine group

Scientific Research Applications

[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Safety and Hazards

The safety data sheet (MSDS) for a similar compound, rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, is available . It’s important to refer to the MSDS for handling and safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans typically involves multi-step organic reactions. One common approach is the cyclization of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride to form the pyrazole ring . The oxolane ring can be introduced through a subsequent cyclization reaction involving appropriate diols and hydrazines .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pyrazole ring is known to interact with metal ions and proteins, influencing their activity and stability .

Comparison with Similar Compounds

[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans can be compared with other pyrazole-containing compounds:

The uniqueness of this compound lies in its combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10/h3,5,8,10H,2,4,6-7,11H2,1H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWWPQSCTUCBBK-WCBMZHEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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